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molecular formula C12H15N3 B8688823 5-(Piperidin-4-YL)-1H-indazole CAS No. 1158767-06-6

5-(Piperidin-4-YL)-1H-indazole

Cat. No. B8688823
M. Wt: 201.27 g/mol
InChI Key: JMLCMEIXPZWNAV-UHFFFAOYSA-N
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Patent
US09428502B2

Procedure details

Into a 50-mL round-bottom flask, was placed a solution of tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate (compound 62.4, 200 mg, 0.60 mmol) in dichloromethane (3 mL) and trifluoroacetic acid (1 mL). The resulting solution was stirred for 1 h at room temperature, then the pH of the solution was carefully adjusted to 8-9 with aqueous sodium bicarbonate (aq. sat.). The mixture was extracted with dichloromethane (3×30 mL) and the combined organic layers were dried (Na2SO4), filtered, and concentrated under reduced pressure to yield the title compounds as a yellow oil (100 mg, 75%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
75%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([CH:10]3[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]3)=[CH:7][CH:8]=2)[CH:3]=[N:2]1.C(=O)(O)[O-].[Na+]>ClCCl.FC(F)(F)C(O)=O>[NH:13]1[CH2:12][CH2:11][CH:10]([C:6]2[CH:5]=[C:4]3[C:9](=[CH:8][CH:7]=2)[NH:1][N:2]=[CH:3]3)[CH2:15][CH2:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)C1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)C1CCN(CC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50-mL round-bottom flask, was placed
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1CCC(CC1)C=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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